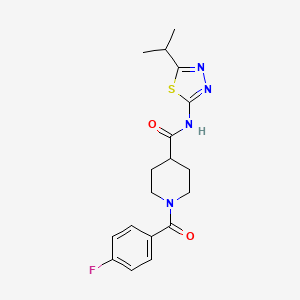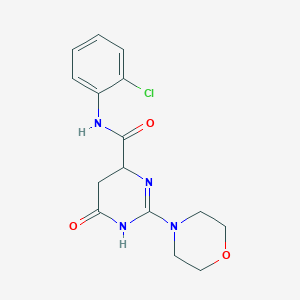![molecular formula C16H22N4OS B4775457 N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea](/img/structure/B4775457.png)
N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea
Descripción general
Descripción
N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea, also known as EMPTU, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EMPTU is a thiourea derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents. The compound has been found to exhibit significant biological activity, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes or receptors. One study found that this compound inhibits the activity of the enzyme carbonic anhydrase, which is involved in several physiological processes. Another study found that this compound binds to the GABA-A receptor, which is involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. One study found that this compound inhibits the growth of several cancer cell lines, including breast cancer and lung cancer cells. Another study found that this compound has anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for use in a variety of assays. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, some studies have reported that this compound exhibits cytotoxicity at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of interest is the investigation of this compound's potential use as a corrosion inhibitor in industrial applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-N'-[3-(5-methyl-1H-pyrazol-1-yl)propyl]thiourea has been the subject of several studies due to its potential applications in various fields. One study found that this compound exhibits significant anti-tumor activity in vitro, making it a potential candidate for cancer treatment. Another study found that this compound has antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been investigated for its potential use as a corrosion inhibitor and as a ligand in the synthesis of metal complexes.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[3-(5-methylpyrazol-1-yl)propyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-3-21-15-7-5-14(6-8-15)19-16(22)17-10-4-12-20-13(2)9-11-18-20/h5-9,11H,3-4,10,12H2,1-2H3,(H2,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLLMHNYLRUAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCCN2C(=CC=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-fluorophenoxy)-N-[4-(4-morpholinyl)benzyl]propanamide](/img/structure/B4775375.png)
![4-{[4-(4-methoxybenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4775393.png)

![1-[3-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4775406.png)
![N-(2-bromophenyl)-2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4775411.png)
![1-methyl-3-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4775416.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4775418.png)
![methyl 2-[(2-cyano-3-{4-[(cyclohexylcarbonyl)oxy]-3-methoxyphenyl}acryloyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4775421.png)
![4-(2-amino-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-1-yl)benzenesulfonamide](/img/structure/B4775426.png)
![1-(2,6-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4775434.png)



![propyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B4775490.png)